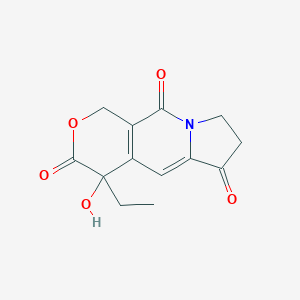

(rac)-Exatecan Intermediate 1

描述

The exact mass of the compound 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWOGMVAOYVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326908 | |

| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-40-5 | |

| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(rac)-Exatecan Intermediate 1 chemical properties

An In-depth Technical Guide to (rac)-Exatecan Intermediate 1

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a key building block in the production of the potent topoisomerase I inhibitor, Exatecan. This document is intended for researchers, scientists, and drug development professionals working on the synthesis of camptothecin (B557342) analogs and antibody-drug conjugates (ADCs).

Core Chemical Properties

This compound, systematically named (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a tricyclic lactone that serves as a critical precursor in the convergent synthesis of Exatecan.[1][2] While detailed experimental spectroscopic data such as specific NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragmentation patterns are not widely published, the fundamental properties have been characterized.[3]

| Parameter | Value | Source |

| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [3] |

| Molecular Formula | C₁₃H₁₃NO₅ | [3][4] |

| Molecular Weight | 263.25 g/mol | [3][4] |

| CAS Number | 102978-40-5 | [5][6] |

| Purity (by NMR) | ≥98.0% | [3][5] |

| Appearance | Powder | [4] |

Solubility Information:

Storage and Stability:

-

Powder: -20°C for 3 years. It is advised to keep it away from direct sunlight and moisture.[4]

-

In solvent: -80°C for 1 year.[4]

Synthetic Pathways

The synthesis of this compound is a key step in the overall synthesis of Exatecan.[2][7] A convergent approach is typically employed, where this tricyclic lactone intermediate is synthesized separately and then coupled with a functionalized aminonaphthalene core.[2][7] There are two notable synthetic routes for producing this intermediate.[1]

| Synthetic Route | Starting Material | Key Transformations | Number of Steps | Overall Yield |

| Citrazinic Acid Pathway | Citrazinic Acid | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | ~8 | Data not fully available |

| 6-Chloro-2-methoxynicotinic Acid Pathway | 6-Chloro-2-methoxynicotinic acid | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization | 5 | 31.23% |

The 6-Chloro-2-methoxynicotinic Acid Pathway offers a more streamlined process with a favorable overall yield.[1]

Experimental Protocols

While a specific protocol for the racemic mixture is not detailed in the provided search results, a protocol for the synthesis of the closely related (S)-enantiomer is available and provides valuable insight into the synthetic methodology.[3] This process typically involves an acid-catalyzed intramolecular cyclization of a suitable precursor.[8]

General Protocol for Synthesis and Purification: [3][8][9]

Objective: To synthesize the tricyclic lactone intermediate.

Materials:

-

Suitably substituted indolizine (B1195054) derivative (precursor)

-

Dichloromethane (DCM)

-

2M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Isopropanol

Procedure:

-

Reaction Setup: Dissolve the precursor indolizine derivative (1.0 eq) in dichloromethane.

-

Acid Addition: Slowly add an equal volume of 2M sulfuric acid to the reaction mixture with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The purified product is then collected by filtration.

Troubleshooting: Common issues in the synthesis include low or no product yield and the formation of by-products.[8][9] Low yield can be addressed by increasing reaction time or temperature, while the formation of impurities may necessitate the use of milder reaction conditions or alternative purification techniques like column chromatography.[9]

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and logical relationships in the context of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (rac)-Exatecan Intermediate 1_TargetMol [targetmol.com]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of (rac)-Exatecan Intermediate 1

Exatecan, a potent topoisomerase I inhibitor, is a crucial component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The efficient synthesis of its key precursors is paramount for its application in drug development. This technical guide provides an in-depth overview of the synthesis of (rac)-Exatecan Intermediate 1, a key tricyclic lactone building block, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, has the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol .[3]

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol [3] |

| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione[3] |

| Purity (by NMR) | ≥98.0%[3] |

| CAS Number | 102978-40-5[4] |

Synthetic Strategies

The synthesis of this compound is a critical step in the convergent synthesis of Exatecan.[5] Two primary synthetic routes have been reported: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[1] An additional common method involves an acid-catalyzed intramolecular cyclization.[6]

A comparative summary of the two main pathways is presented below:

| Feature | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |

| Starting Material | Citrazinic Acid[1] | 6-Chloro-2-methoxynicotinic acid[1] |

| Number of Steps | ~8 steps[1] | 5 steps[1] |

| Overall Yield | Data not fully available[1] | 31.23%[1] |

| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization[1] | Nucleophilic addition, Acetal (B89532) protection, Benzyl (B1604629) protection, Oxidation, Deprotection/Cyclization[1] |

| Key Reagents | n-BuLi, OsO₄, Palladium catalyst[1] | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH[1] |

| Safety Considerations | Use of hazardous reagents like osmium tetroxide and n-butyllithium requires stringent safety protocols.[1] | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides, enhancing overall safety.[1] |

Experimental Protocols

Method 1: Acid-Catalyzed Intramolecular Cyclization

This method is a common and effective approach for constructing the tricyclic pyrano[3,4-f]indolizine-3,6,10(4H)-trione core of this compound.[6]

Step 1: Cyclization

-

Objective: To synthesize the crude this compound via acid-catalyzed intramolecular cyclization.

-

Procedure:

-

Dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM).[6]

-

Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Upon completion, separate the organic layer.[6]

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.[6]

-

Remove the solvent under reduced pressure to obtain the crude product.[6]

-

Step 2: Purification by Recrystallization

-

Objective: To purify the crude product to obtain pure this compound.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot isopropanol (B130326).[6]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[6]

-

Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[6]

-

A representative procedure for a similar enantiomerically pure synthesis provides the following quantitative details: 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours. The crude product is recrystallized from isopropanol to yield the purified S-tricyclic lactone (1.5 g).[3]

Method 2: 6-Chloro-2-methoxynicotinic Acid Pathway

This novel synthetic route offers a more direct approach to the racemic lactone with a favorable overall yield.[1]

-

Step 1: Nucleophilic Addition: 6-chloro-2-methoxynicotinic acid undergoes a nucleophilic addition reaction with 1-(tert-butyldimethylsilyloxy)butan-2-one.[1]

-

Steps 2 & 3: Selective Protection: The resulting intermediate is selectively protected using an acetal and a benzyl group.[1]

-

Steps 4 & 5: Oxidation, Deprotection, and Cyclization: The synthesis proceeds through an oxidation step, followed by deprotection and a final cyclization reaction mediated by methanesulfonic acid (MsOH) to yield this compound.[1] This streamlined process contributes to an overall yield of 31.23%.[1]

Visualizations

Synthesis Workflow

The general workflow for the synthesis and purification of this compound via the acid-catalyzed intramolecular cyclization method can be visualized as follows:

Caption: A flowchart of the synthesis and purification of this compound.

Convergent Synthesis of (rac)-Exatecan

The overall synthetic strategy for (rac)-Exatecan is a convergent approach, where this compound is a key building block.

Caption: Convergent synthesis of (rac)-Exatecan.

References

The Crucial Role of (rac)-Exatecan Intermediate 1 in the Convergent Synthesis of Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan, a potent hexacyclic analogue of camptothecin (B557342), is a cornerstone of advanced cancer therapeutics, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth examination of the pivotal role of (rac)-Exatecan Intermediate 1, chemically known as (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, in the total synthesis of Exatecan. We will dissect the convergent synthetic methodologies, present detailed experimental protocols, and offer quantitative data to illuminate the efficiency of various synthetic routes.

Introduction to Exatecan and the Convergent Synthetic Strategy

Exatecan is a topoisomerase I inhibitor that has demonstrated significant antineoplastic activity.[1][2] Its development was driven by the need to improve upon earlier camptothecin derivatives by enhancing water solubility and reducing toxicities.[2] The synthesis of Exatecan is a complex undertaking, and to optimize yield and efficiency, a convergent approach is favored.[1][3] This strategy involves the independent synthesis of two key fragments which are then combined in a later step to form the final molecule.[1]

The two primary building blocks in this convergent synthesis are:

The final hexacyclic framework of (rac)-Exatecan is constructed through the condensation of these two intermediates via a Friedländer annulation reaction.[1]

Synthesis of this compound

The synthesis of this compound is a critical multi-step process. Two primary routes have been reported: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[4] A detailed experimental protocol for a scalable synthesis starting from diethyl malonate is also available.[1]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Citrazinic Acid Pathway[4] | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway[4] |

| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |

| Overall Yield | Data not fully available | 31.23% |

| Number of Steps | ~8 steps | 5 steps |

| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |

| Key Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |

Detailed Experimental Protocol for Scale-Up Synthesis of this compound[1]

This protocol outlines a scalable synthesis of this compound, designed to avoid chromatographic purification in the final steps.

Step 1: Synthesis of Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate

-

Reagents: Diethyl malonate (1.0 eq), piperidine (B6355638) (1.1 eq), paraformaldehyde (1.2 eq), ethanol (B145695).

-

Procedure: To a stirred solution of diethyl malonate and piperidine in ethanol, add paraformaldehyde portion-wise. Heat the mixture to reflux and maintain for 4-6 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation.

Step 2: Synthesis of Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate

-

Reagents: Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate (1.0 eq), ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether), anhydrous THF.

-

Procedure: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add ethylmagnesium bromide dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of this compound

-

Reagents: Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate (1.0 eq), diethyl oxalate (B1200264) (1.2 eq), sodium ethoxide (2.5 eq), absolute ethanol.

-

Procedure: Prepare a solution of sodium ethoxide in absolute ethanol. To this solution, add a mixture of the butanoate and diethyl oxalate dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 8-12 hours. Cool the mixture to room temperature and then to 0 °C in an ice bath. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to induce precipitation. Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether. Recrystallize the crude solid from ethanol to afford this compound.

Role in the Total Synthesis of (rac)-Exatecan

This compound serves as the electrophilic component in the key bond-forming step of the convergent synthesis. It undergoes a Friedländer annulation with a functionalized aminonaphthalene core to construct the hexacyclic structure of (rac)-Exatecan.[1]

The Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for synthesizing quinoline (B57606) derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7] In the synthesis of Exatecan, this reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[1][6]

Experimental Protocol for the Synthesis of (rac)-Exatecan

-

Reagents: this compound (1.0 eq), functionalized aminonaphthalene core (1.0-1.2 eq), p-toluenesulfonic acid (catalytic amount), toluene (B28343).

-

Procedure: A mixture of this compound, the aminonaphthalene core, and p-toluenesulfonic acid in toluene is heated to reflux. The reaction is monitored by a suitable technique such as TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude (rac)-Exatecan can be purified by recrystallization.

Mechanism of Action of Exatecan

While this compound is a synthetic precursor, the final product, Exatecan, exerts its potent anticancer effects by inhibiting DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[2] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks.[2] These breaks are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[2]

Conclusion

This compound is a linchpin in the efficient, convergent synthesis of Exatecan. The development of scalable and high-yielding synthetic routes to this key intermediate is paramount for the cost-effective production of Exatecan for its use in advanced cancer therapies, including as a payload for antibody-drug conjugates. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, facilitating a deeper understanding of the synthesis of this important therapeutic agent.

References

An In-depth Technical Guide to the Formation of (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone of advanced cancer therapeutics, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a convergent synthetic strategy, at the heart of which lies the construction of a key tricyclic lactone, (rac)-Exatecan Intermediate 1. Systematically named (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, this intermediate's efficient formation is critical for the overall success of the Exatecan synthesis. This technical guide provides a detailed exploration of the mechanism of formation of this compound, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Synthetic Strategies and Mechanism of Formation

The synthesis of this compound is a multi-step process, with two primary routes being the focus of process development: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway. A more generalized and frequently cited method involves an acid-catalyzed intramolecular cyclization of a suitably substituted precursor. While detailed mechanistic studies for this specific intermediate are not extensively published, a plausible mechanism can be elucidated based on fundamental principles of organic chemistry and related transformations.

Proposed Mechanism: Acid-Catalyzed Intramolecular Cyclization

A common and effective method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of a substituted piperidine-2,4-dione derivative.[1] This precursor is assembled from simpler starting materials. The key cyclization step is proposed to proceed as follows:

-

Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl groups of the piperidine-2,4-dione ring by a strong acid, such as sulfuric acid. This enhances the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The hydroxyl group of the side chain then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion. This results in the formation of a cyclic hemiacetal intermediate.

-

Dehydration: Under the acidic conditions, the hemiacetal readily undergoes dehydration. A protonated hydroxyl group is eliminated as a water molecule, leading to the formation of a more stable, conjugated system.

-

Tautomerization: The resulting enol intermediate likely tautomerizes to the more stable keto form, yielding the final tricyclic lactone structure of this compound.

The formation of the full hexacyclic Exatecan structure from this intermediate is then achieved through a subsequent Friedländer annulation with a functionalized aminonaphthalene core.[1]

Data Presentation

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound, providing a clear comparison of their efficiency.[2]

| Step | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |

| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |

| Overall Yield | Data not fully available | 31.23% |

| Number of Steps | ~8 steps | 5 steps |

| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |

| Reagent Highlights | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |

| Safety Considerations | Use of hazardous reagents like osmium tetroxide and n-butyllithium requires stringent safety protocols. | General laboratory safety protocols are required. |

Experimental Protocols

General Protocol for the Synthesis of this compound via Acid-Catalyzed Cyclization

This protocol is a generalized procedure based on literature reports and should be adapted based on specific laboratory conditions and starting materials.[3][4]

Materials:

-

Suitably substituted indolizine (B1195054) derivative (precursor) (1.0 eq)

-

2M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Isopropanol (for recrystallization)

Procedure:

-

Reaction Setup: Dissolve the precursor in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Acid Addition: Slowly add an equal volume of 2M sulfuric acid to the stirred solution at room temperature.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from hot isopropanol. Allow the solution to cool slowly to induce crystallization. Collect the purified this compound by filtration and dry under vacuum.

Mandatory Visualization

References

(rac)-Exatecan Intermediate 1: A Technical Overview

CAS Number: 102978-40-5[1][2][3]

This technical guide provides an in-depth overview of (rac)-Exatecan Intermediate 1, a crucial building block in the synthesis of Exatecan (B1662903). Exatecan is a potent, hexacyclic analog of camptothecin (B557342) that functions as a topoisomerase I inhibitor and has shown significant promise as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its chemical properties, synthetic routes, and experimental protocols.

Physicochemical and Spectroscopic Data

This compound, with the systematic name (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key tricyclic lactone in the convergent synthesis of Exatecan.[4][5][7]

| Parameter | Value | Reference |

| CAS Number | 102978-40-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][7] |

| Molecular Weight | 263.25 g/mol | [1][7] |

| Purity | ≥98% | [1][7] |

While detailed, publicly available spectroscopic data is limited, the following summarizes the expected and confirmed characteristics for this compound.[7]

| Spectroscopic Data | Description |

| ¹H NMR | The ¹H NMR spectrum has been confirmed to be consistent with the chemical structure of this compound.[7] |

| Infrared (IR) | Expected characteristic absorption peaks include those for hydroxyl (O-H), lactone and ketone carbonyl (C=O), and C-O ether linkages.[7] |

| Mass Spectrometry (MS) | The expected [M+H]⁺ m/z is 264.08.[7] |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is a critical step in the overall production of Exatecan. A convergent synthetic approach is commonly employed, where the racemic tricyclic lactone (Intermediate 1) and a functionalized aminonaphthalene core (Intermediate 2) are synthesized separately before being coupled.[4] Two primary synthetic routes for Intermediate 1 have been described: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[5]

| Synthetic Route Comparison | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |

| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |

| Number of Steps | ~8 steps | 5 steps |

| Overall Yield | Data not fully available | 31.23% |

| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

The following protocol is for a closely related chiral analog and provides insight into the synthetic methodology for the racemic mixture.[7]

Objective: To synthesize the key chiral lactone intermediate of Exatecan.[7]

Materials:

-

A suitably substituted indolizine (B1195054) derivative (1.0 eq)[8]

-

Dichloromethane (B109758) (DCM)[8]

-

Saturated sodium bicarbonate solution[8]

-

Brine[8]

-

Anhydrous sodium sulfate[8]

-

Isopropanol[8]

Procedure:

-

Dissolve the precursor, a suitably substituted indolizine derivative (1.0 eq), in dichloromethane (DCM).[8]

-

Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.[7][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.[8]

-

Remove the solvent under reduced pressure to obtain the crude product.[7][8]

-

Purify the crude product by recrystallization from isopropanol.[7][8]

Mechanism of Action of Exatecan

This compound is a precursor to Exatecan, a potent topoisomerase I (TOP1) inhibitor.[4][9] Exatecan exerts its cytotoxic effects by stabilizing the complex formed between TOP1 and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[][11] This leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[][12] Modeling of Exatecan's binding to the TOP1-DNA complex suggests novel molecular interactions that contribute to its high potency.[][12]

Visualizations

Caption: Convergent synthesis of (rac)-Exatecan.

Caption: Synthesis and purification of this compound.

Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. achmem.com [achmem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]

- 11. m.youtube.com [m.youtube.com]

- 12. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (rac)-Exatecan Intermediate 1

This technical guide provides a comprehensive overview of (rac)-Exatecan Intermediate 1, a pivotal precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor utilized in oncological research. This document is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Core Molecular Data

This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical building block in the chemical synthesis of Exatecan.[1] Its fundamental molecular properties are summarized below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₅[1][2][3][4][5] |

| Molecular Weight | 263.25 g/mol [1][2][3][4][5] |

| CAS Number | 102978-40-5[3][4][5] |

| Appearance | White to light yellow solid[4] |

| Purity | ≥98%[3] |

Experimental Protocols

The following section details a representative synthetic protocol adapted from the synthesis of the closely related (S)-enantiomer, which illustrates the key chemical transformations involved in the formation of this tricyclic lactone intermediate.[1]

Objective: To synthesize the key tricyclic lactone intermediate of Exatecan.

Materials:

-

Starting Material (Compound analogous to "Compound (Formula 4)")

-

Dichloromethane (B109758) (CH₂Cl₂)

-

2M Sulfuric Acid (H₂SO₄)

-

Saturated Brine (NaCl solution)

Procedure:

-

A solution of the starting material (e.g., 100 mmol) is prepared in dichloromethane (200 ml).[1]

-

2M Sulfuric acid (200 ml) is added to the solution.[1]

-

The mixture is stirred vigorously at room temperature for a period of 2 hours.[1]

-

The organic layer is separated from the aqueous layer.[1]

-

The collected organic layer is washed with saturated brine and subsequently dried.[1]

-

The dichloromethane is removed from the product under reduced pressure to yield the crude intermediate.[1]

-

The crude product is then purified by recrystallization from isopropanol to afford the purified tricyclic lactone.[1]

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the Exatecan intermediate, from the starting materials to the purified final product.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for (rac)-Exatecan Intermediate 1, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan.[1][2] This intermediate, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key component in the convergent synthesis strategy for Exatecan, a hexacyclic analog of camptothecin (B557342) with significant antitumor activity.[2]

Spectroscopic Data Summary

While detailed experimental spectroscopic data for this compound is not widely published, this section summarizes the available information and expected spectroscopic characteristics based on its structure.[1]

Table 1: General and Mass Spectrometry Data

| Parameter | Value | Source |

| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][3] |

| Molecular Weight | 263.25 g/mol | [1][3] |

| CAS Number | 102978-40-5 | [4] |

| Expected [M+H]⁺ m/z | 264.08 | [1] |

| Experimentally Observed m/z | Not publicly available. | [1] |

| Fragmentation Pattern | Not publicly available. | [1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

A Certificate of Analysis for this compound has confirmed that the ¹H NMR spectrum is consistent with the expected chemical structure, and the purity is ≥98.0% as determined by NMR.[1] However, detailed chemical shifts (δ), multiplicities, and coupling constants (J) are not publicly available at the time of this report.[1]

| Parameter | Value |

| ¹H NMR | Spectrum consistent with structure.[1] |

| Detailed chemical shifts (δ), multiplicities, and coupling constants (J) are not publicly available.[1] | |

| ¹³C NMR | Data not publicly available. |

Table 3: Infrared (IR) Spectroscopic Data

| Parameter | Value |

| Expected Absorptions | Based on the structure, characteristic peaks for hydroxyl (O-H), carbonyl (C=O) of the lactone and ketone, and C-O ether linkages are anticipated.[1] |

| Experimentally Obtained Frequencies (cm⁻¹) | Not publicly available.[1] |

Experimental Protocols

The synthesis of this compound is typically achieved through an acid-catalyzed intramolecular cyclization of a suitable precursor.[5] What follows is a representative protocol based on available literature.

Objective: To synthesize (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

Materials:

-

Suitably substituted indolizine (B1195054) precursor

-

Dichloromethane (DCM)

-

2M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Isopropanol

Procedure:

-

Reaction Setup: Dissolve the indolizine precursor (1.0 equivalent) in dichloromethane.

-

Acid-Catalyzed Cyclization: Slowly add an excess of 2M sulfuric acid to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

-

Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from hot isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration and dry under vacuum to afford this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

This compound is a precursor and not directly involved in biological signaling pathways. Its significance lies in its role within the convergent synthetic pathway leading to Exatecan. The Friedländer annulation, a key transformation following the synthesis of this intermediate, ultimately forms the quinoline (B57606) ring system of the final active camptothecin analogue.[5]

The following diagram illustrates the logical relationship of this intermediate in the overall synthesis of (rac)-Exatecan.

Caption: Convergent synthesis of (rac)-Exatecan.[2]

References

(rac)-Exatecan Intermediate 1: A Technical Guide to Safety and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key experimental data for (rac)-Exatecan Intermediate 1, a crucial building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in the development of antibody-drug conjugates (ADCs). Given its intended use in the synthesis of a highly active pharmaceutical ingredient (API), this intermediate should be handled with appropriate caution, adhering to safety protocols designed for potent compounds.

Chemical and Physical Properties

This compound is a camptothecin (B557342) derivative.[1][2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | MedChemExpress |

| Molecular Formula | C₁₃H₁₃NO₅ | [2] |

| Molecular Weight | 263.25 g/mol | [2] |

| CAS Number | 102978-40-5 | [2] |

| Appearance | White to light yellow solid | MedChemExpress |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (80 mg/mL with sonication recommended) | TargetMol |

Safety and Handling

While specific quantitative toxicity data such as LD50, LC50, and occupational exposure limits (OELs) for this compound are not publicly available, its role as a precursor to a potent cytotoxic agent necessitates a stringent, risk-based approach to handling.[3][4][5][6] The following guidelines are based on general principles for handling potent pharmaceutical intermediates and cytotoxic compounds in a laboratory setting.

Hazard Identification

The Safety Data Sheet (SDS) for a related compound, Exatecan Intermediate 1, indicates the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

It is prudent to assume that this compound possesses a similar hazard profile.

Engineering Controls and Personal Protective Equipment (PPE)

The primary focus for handling potent compounds is containment to minimize exposure.[4][5][6]

| Control Level | Recommendation |

| Primary Engineering Controls | All manipulations of the solid compound should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure. For larger scale operations, the use of isolators is recommended to provide a physical barrier between the operator and the material.[4] |

| Secondary Engineering Controls | The laboratory should have a well-maintained ventilation system with negative pressure relative to adjacent areas. Access to the handling area should be restricted.[7] |

| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles or a face shield should be worn.[7] Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently and immediately upon contamination. Body Protection: A lab coat, preferably disposable, should be worn. For operations with a higher risk of spillage, a chemically resistant apron or coveralls are advised. Respiratory Protection: For operations where aerosols may be generated and engineering controls are insufficient, a properly fitted respirator (e.g., N95 or higher) should be used. |

Safe Handling and Storage

-

Weighing and Dispensing: Perform in a ventilated enclosure. Use disposable weighing boats or liners to minimize contamination of balances.

-

Solution Preparation: Prepare solutions in a fume hood. Avoid sonication that could lead to aerosolization outside of a contained space.

-

Waste Disposal: All contaminated materials (gloves, lab coats, weighing boats, etc.) should be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Liquid waste should be collected in sealed, clearly labeled containers.

-

Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and if safe to do so, clean the spill using appropriate PPE and absorbent materials. The area should be decontaminated after cleanup.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Mechanism of Action of Exatecan and Downstream Signaling

This compound is a precursor to Exatecan, a potent topoisomerase I inhibitor.[1] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[8][9] Exatecan exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, known as the cleavable complex.[10] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur.[8] This DNA damage triggers a cellular response that culminates in cell cycle arrest and apoptosis (programmed cell death).[8][11][12][13]

The following diagram illustrates the signaling pathway from topoisomerase I inhibition by Exatecan to the induction of apoptosis.

Caption: Signaling pathway of Exatecan-induced apoptosis.

Experimental Protocols

The synthesis of this compound is a multi-step process. The following is a representative experimental workflow for a key step in its synthesis. Researchers should consult detailed synthetic procedures and adapt them based on their specific starting materials and laboratory conditions.

Representative Synthetic Step: Cyclization to form the Tricyclic Lactone

This protocol describes a general procedure for the acid-catalyzed cyclization to form the core tricyclic lactone structure of this compound.

Materials:

-

A suitable indolizine (B1195054) precursor

-

2M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Isopropanol (for recrystallization)

Procedure:

-

Dissolve the indolizine precursor (1.0 equivalent) in dichloromethane (DCM).

-

Slowly add an excess of 2M sulfuric acid to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

This guide is intended for informational purposes for qualified research professionals. It is essential to consult the relevant Safety Data Sheets and conduct a thorough risk assessment before handling this compound. All laboratory work should be performed in compliance with institutional safety policies and regulations.

References

- 1. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]

- 4. witpress.com [witpress.com]

- 5. agnopharma.com [agnopharma.com]

- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Camptothecin and its analogues: a review on their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Routes of (rac)-Exatecan Intermediate 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for (rac)-Exatecan Intermediate 1, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan and its derivatives are of significant interest in oncology, particularly as payloads in antibody-drug conjugates (ADCs).[1][2] This document collates available data on its synthesis, purification, and chemical properties to support researchers and professionals in drug development.

Commercial Availability

This compound, systematically named (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is commercially available from various suppliers. Researchers can source this intermediate for further synthetic work or as a standard for analytical purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| TargetMol Chemicals Inc | 102978-40-5 | C13H13NO5 | 263.25 | ≥98% |

| Biorbyt | 102978-40-5 | C13H13NO5 | 263.25 | 98.00% |

| MedChemExpress | 102978-40-5 | C13H13NO5 | 263.25 | In-stock |

| Caltag Medsystems | 102978-40-5 | C13H13NO5 | 263.25 | 98% |

Synthetic Pathways

The synthesis of this compound is a key step in the overall synthesis of Exatecan. Two distinct synthetic routes have been reported, each with its own set of advantages and challenges.[3]

Comparative Analysis of Synthetic Routes

A comparative guide highlights two primary pathways for the synthesis of this compound: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[3] The latter is a more recent and streamlined approach.

Table 2: Head-to-Head Comparison of Synthetic Routes [3]

| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |

| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |

| Overall Yield | Data not fully available | 31.23% |

| Number of Steps | ~8 steps | 5 steps |

| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |

| Key Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |

| Safety Considerations | Use of hazardous reagents like osmium tetroxide and n-butyllithium requires stringent safety protocols. | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides, enhancing overall safety. |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and purification of this compound. Below are representative protocols adapted from available literature.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization[4][5]

This protocol describes a common and effective method for the synthesis of the tricyclic pyrano[3,4-f]indolizine-3,6,10(4H)-trione core.

Step 1: Synthesis

-

Dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM).

-

Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of hot isopropanol (B130326).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 2: Synthesis of the (S)-enantiomer[5]

While a specific protocol for the racemic mixture is not detailed in all available literature, the synthesis of the enantiomerically pure (S)-enantiomer provides valuable insight into the synthetic methodology.

-

A solution of "Compound (Formula 4)" (4.3 g, 100 mmol) in dichloromethane (200 ml) is prepared. The specific structure of "Compound (Formula 4)" is not detailed in the source material.

-

2M Sulfuric acid (200 ml) is added to the solution.

-

The mixture is stirred at room temperature for 2 hours.

-

The organic layer is separated, washed with saturated brine, and then dried.

-

The dichloromethane is removed under reduced pressure to yield the crude product.

-

The crude product is recrystallized from isopropanol to afford the purified S-tricyclic lactone (1.5 g).

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Signaling Pathway of Exatecan

This compound is a precursor to Exatecan, a potent topoisomerase I inhibitor.[4] Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[1] This leads to single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[1][2]

Caption: Signaling pathway of Exatecan leading to apoptosis.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of targeted cancer therapies, most notably as a payload in antibody-drug conjugates (ADCs). The efficient synthesis of its key precursors is paramount for advancing research and development in this field. A pivotal building block in the convergent synthesis of Exatecan is (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, referred to as (rac)-Exatecan Intermediate 1.[1][2][3] This guide provides a detailed overview of the primary synthetic routes to this intermediate, focusing on the key starting materials and experimental protocols.

Two principal pathways for the synthesis of this compound have been identified: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[1] A third approach, utilizing diethyl malonate, is also discussed for its relevance in scalable production.

Comparative Overview of Synthetic Routes

The selection of a synthetic route is a critical decision in process development and manufacturing. The following table summarizes key quantitative data for two distinct pathways to this compound, offering a clear comparison of their efficiencies.

| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |

| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |

| Overall Yield | Data not fully available | 31.23% |

| Number of Steps | ~8 steps | 5 steps |

| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal (B89532) protection, Benzyl (B1604629) protection, Oxidation, Deprotection/Cyclization |

| Highlighted Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |

| Safety Considerations | Involves hazardous reagents like n-butyllithium and osmium tetroxide, requiring stringent safety protocols. | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides, enhancing overall safety. |

Route 1: The Citrazinic Acid Pathway

This route, adapted from an asymmetric synthesis, commences with the readily available and cost-effective starting material, citrazinic acid.[1]

Key Starting Materials:

-

Citrazinic Acid

Experimental Protocol:

Step 1: Synthesis of 2,6-dichloro-isonicotinic acid Citrazinic acid undergoes a chlorination reaction to yield 2,6-dichloro-isonicotinic acid. This initial step is crucial for activating the pyridine (B92270) ring system for subsequent transformations.[1]

Step 2: Conversion to 2-chloro-6-methoxypyridine (B123196) derivative The dichlorinated intermediate is then selectively converted to a 2-chloro-6-methoxypyridine derivative, a key step for directing the subsequent metalation.[1]

Step 3 & 4: Subsequent functionalization and cyclization The synthesis proceeds through further functionalization to introduce an aldehyde, followed by a palladium-mediated carbonylation, a Wittig reaction, and racemic dihydroxylation to form a diol. This diol is then cyclized to afford the tricyclic lactone, this compound.[1]

Synthetic Pathway Diagram

Caption: Citrazinic Acid Pathway to this compound.

Route 2: The 6-Chloro-2-methoxynicotinic Acid Pathway

This more recent and novel approach was specifically developed for the racemic synthesis of the target intermediate, offering a more direct route.[1]

Key Starting Materials:

-

6-Chloro-2-methoxynicotinic acid

Experimental Protocol:

Step 1-3: Selective Protection The synthesis begins with 6-Chloro-2-methoxynicotinic acid, and the resulting intermediate undergoes selective protection using an acetal and a benzyl group.[1]

Step 4 & 5: Oxidation, Deprotection, and Cyclization The synthesis continues through an oxidation step, followed by deprotection and a final cyclization reaction mediated by methanesulfonic acid (MsOH) to yield this compound. This streamlined process results in a favorable overall yield of 31.23%.[1]

Synthetic Pathway Diagram

Caption: 6-Chloro-2-methoxynicotinic Acid Pathway.

Route 3: Scalable Synthesis via Diethyl Malonate

This protocol is designed for the scalable production of this compound, which is crucial for preclinical studies.[2]

Key Starting Materials:

-

Diethyl malonate

-

Paraformaldehyde

-

Ethylmagnesium bromide

Experimental Protocol:

Step 1: Initial Condensation To a stirred solution of diethyl malonate (1.0 eq) and piperidine (1.1 eq) in ethanol (B145695), add paraformaldehyde (1.2 eq) portion-wise. Heat the mixture to reflux and maintain for 4-6 hours. After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.[2]

Step 2: Grignard Reaction Dissolve the product from the previous step (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise, ensuring the temperature is maintained below 5 °C.[2]

Step 3: Acidification and Precipitation Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to induce precipitation.[2]

Step 4: Purification Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether. Recrystallize the crude solid from ethanol to afford this compound as a white to off-white solid.[2]

Experimental Workflow Diagram

Caption: Scalable Synthesis Workflow for this compound.

General Protocol for Final Cyclization

A frequently cited method for the final cyclization to form the tricyclic lactone involves acid catalysis.

Experimental Protocol:

Step 1: Reaction Setup Dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM). Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.[4]

Step 2: Reaction Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

Step 3: Work-up Upon completion, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.[4]

Step 4: Purification Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from isopropanol.[4]

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound. The choice of a particular route will depend on factors such as the desired scale, cost of starting materials, and safety considerations.

References

The Cornerstone of Potent ADC Payloads: A Technical Guide to (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of the cytotoxic payload is paramount to therapeutic success. Exatecan (B1662903), a potent hexacyclic analog of camptothecin (B557342), has emerged as a cornerstone payload in next-generation ADCs due to its profound anti-tumor activity.[1] Central to the synthesis of this powerful molecule is (rac)-Exatecan Intermediate 1 , a key tricyclic lactone building block. This in-depth technical guide elucidates the critical importance of this compound in ADC research, providing a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the production of Exatecan. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers and drug development professionals with the essential knowledge for harnessing the therapeutic potential of Exatecan-based ADCs.

Physicochemical Properties of this compound

This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a camptothecin derivative that serves as a crucial precursor in the synthesis of Exatecan.[2][3] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [4] |

| Molecular Formula | C₁₃H₁₃NO₅ | [2][3] |

| Molecular Weight | 263.25 g/mol | [2][3] |

| CAS Number | 102978-40-5 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO | [2] |

The Convergent Synthesis of Exatecan: The Central Role of Intermediate 1

The manufacturing of Exatecan typically employs a convergent synthetic strategy. This approach involves the independent preparation of two key molecular fragments which are then combined in the final stages of the synthesis.[1] this compound constitutes one of these essential fragments—the tricyclic lactone core. The other is a functionalized aminonaphthalene core.[1] These two intermediates are ultimately joined via a Friedländer annulation reaction to construct the final hexacyclic framework of (rac)-Exatecan.[1]

Experimental Protocols

Synthesis of this compound

This protocol outlines a scalable, multi-step synthesis of this compound, adapted from established methodologies.[1]

Step 1: Synthesis of Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate

-

To a stirred solution of diethyl malonate (1.0 eq) and piperidine (B6355638) (1.1 eq) in ethanol (B145695), add paraformaldehyde (1.2 eq) portion-wise.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate

-

Dissolve diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Cyclization to form this compound

-

Prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol.

-

To this solution, add a mixture of ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate (1.0 eq) and diethyl oxalate (B1200264) (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid, which should induce precipitation.

-

Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether.

-

Recrystallize the crude solid from ethanol to afford this compound as a white to off-white solid.[1]

Conversion of this compound to (rac)-Exatecan

Step 4: Friedländer Annulation

-

Combine this compound (1.0 eq) and the functionalized aminonaphthalene core (Intermediate 2, 1.0 eq) in a suitable solvent such as toluene (B28343) or acetic acid.

-

Add an acid catalyst, for example, p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and isolate the crude (rac)-Exatecan.

-

Purify the product by recrystallization or column chromatography.

The Role of Exatecan in ADC Research: Mechanism of Action

Exatecan exerts its potent cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[5] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[5]

Quantitative Efficacy of Exatecan and Exatecan-Based ADCs

The high potency of Exatecan is a key attribute for its use as an ADC payload. The following tables summarize the in vitro cytotoxicity of Exatecan and various Exatecan-based ADCs across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Free Exatecan

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| SK-BR-3 | Breast Cancer (HER2-positive) | Subnanomolar | [6] |

| MDA-MB-468 | Breast Cancer (HER2-negative) | Subnanomolar | [6] |

| MOLT-4 | Acute Leukemia | Picomolar range | [7] |

| CCRF-CEM | Acute Leukemia | Picomolar range | [7] |

| DU145 | Prostate Cancer | Picomolar range | [7] |

| DMS114 | Small Cell Lung Cancer | Picomolar range | [7] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Exatecan-Based ADCs

| ADC | Target | Cell Line | IC₅₀ (nM) | Reference(s) |

| IgG(8)-EXA | HER2 | SK-BR-3 | 0.41 ± 0.05 | [6] |

| T-DXd (Enhertu®) | HER2 | SK-BR-3 | 0.04 ± 0.01 | [6] |

| Mb(4)-EXA | HER2 | SK-BR-3 | 9.36 ± 0.62 | [6] |

| Db(4)-EXA | HER2 | SK-BR-3 | 14.69 ± 6.57 | [6] |

| Tra-Exa-PSAR10 | HER2 | SK-BR-3 | 3.1 | [8] |

| Tra-Exa-PSAR10 | HER2 | NCI-N87 | Not specified, potent | [8] |

Experimental Workflow for ADC Research

The development and evaluation of an Exatecan-based ADC follows a structured workflow, from initial synthesis to in vivo efficacy studies.

Conclusion

This compound is a linchpin in the synthesis of Exatecan, a highly potent topoisomerase I inhibitor that is driving significant advancements in the field of antibody-drug conjugates. The convergent synthetic approach, which hinges on the efficient production of this key intermediate, allows for the robust manufacturing of Exatecan for ADC development. The profound cytotoxicity of Exatecan, coupled with its ability to induce a bystander effect, makes it an exceptionally valuable payload for targeting heterogeneous tumors. This technical guide provides a foundational understanding of the synthesis, mechanism, and application of this compound and its end-product, Exatecan, to support ongoing research and the development of next-generation cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Literature Review on the Synthesis of (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent hexacyclic analog of camptothecin, serves as a critical cytotoxic payload in antibody-drug conjugates (ADCs), most notably in Trastuzumab deruxtecan.[1] Its efficacy as a topoisomerase I inhibitor has made its synthesis a subject of significant interest in medicinal and process chemistry.[2][3] The total synthesis of Exatecan is a convergent process, relying on the efficient preparation of two key building blocks: a functionalized aminonaphthalene core and a chiral tricyclic lactone.[1][4]

This technical guide focuses on the racemic synthesis of the latter, a crucial building block identified as (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , referred to herein as (rac)-Exatecan Intermediate 1 .[5][6] We will provide an in-depth review of the primary synthetic routes, comparative quantitative data, detailed experimental protocols, and visualizations of the chemical workflows.

Synthetic Strategies: A Comparative Overview

The synthesis of the tricyclic pyrano[3,4-f]indolizine core of Intermediate 1 has been approached through several distinct pathways. Two prominent routes have emerged in the literature, differing in their starting materials, efficiency, and safety profiles.

-

The Citrazinic Acid Pathway: This route is an adaptation of an established asymmetric synthesis and utilizes the inexpensive, commercially available starting material, citrazinic acid.[5] It involves a multi-step sequence including key transformations like chlorination, ortho-directed metalation, a Wittig reaction, and racemic dihydroxylation before the final cyclization.[5][7]

-

The 6-Chloro-2-methoxynicotinic Acid Pathway: A more recent and novel approach designed specifically for the racemic synthesis of the target intermediate.[5] This pathway is more streamlined and avoids some of the highly hazardous reagents used in the citrazinic acid route, offering a better safety profile.[5]

Data Presentation

The following tables summarize the available quantitative and qualitative data for the synthesis and characterization of this compound.

Table 1: Head-to-Head Comparison of Primary Synthetic Routes[5]

| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |

| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |

| Overall Yield | Data not fully available | 31.23% |

| Number of Steps | ~8 steps | 5 steps |

| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |

| Key Reagents | n-BuLi, Osmium Tetroxide (OsO₄), Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, Methanesulfonic acid (MsOH) |

| Safety Considerations | Requires stringent protocols for hazardous reagents like n-butyllithium and osmium tetroxide. | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides. |

Table 2: Spectroscopic and Physical Data Summary for Exatecan Intermediate 1[6]

| Parameter | Value / Description |

| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| ¹H NMR | Spectrum confirmed to be consistent with the chemical structure. Detailed shifts not publicly available. |

| Purity (by NMR) | ≥98.0% |

| Infrared (IR) | Expected characteristic absorptions for hydroxyl (O-H), lactone carbonyl (C=O), ketone carbonyl (C=O), and C-O ether linkages. Specific frequencies not publicly available. |

| Mass Spectrometry | Expected [M+H]⁺ m/z: 264.08. Specific fragmentation patterns not publicly available. |

Experimental Protocols

While detailed protocols for the complete racemic synthesis are not fully disclosed in publicly available literature, a representative procedure for the final cyclization step to form the tricyclic lactone core has been described for the closely related (S)-enantiomer.[6][8] This acid-catalyzed intramolecular cyclization provides valuable insight into the methodology.

Representative Protocol: Synthesis of the Tricyclic Lactone Core [6][8]

-

Objective: To synthesize the key tricyclic lactone intermediate via acid-catalyzed cyclization.

-

Materials:

-

Precursor Compound (a suitably substituted indolizine (B1195054) derivative) (1.0 eq)

-

2M Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Isopropanol

-

-

Procedure:

-

Dissolve the precursor compound (e.g., 4.3 g) in dichloromethane (200 ml).[6][8]

-

Slowly add 2M sulfuric acid (200 ml) to the solution with stirring at room temperature.[6][8]

-

Stir the biphasic mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][8][9]

-

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.[9]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[9]

-

Remove the solvent (dichloromethane) under reduced pressure to obtain the crude product.[6]

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot isopropanol.[6][9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[9]

-

Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford the purified tricyclic lactone. A yield of 57% has been reported for the (S)-enantiomer in a similar procedure.[8]

-

Workflow Visualizations

The following diagrams illustrate the overall synthetic context and the specific pathways to this compound.

Caption: Convergent synthesis strategy for (rac)-Exatecan.[4]

Caption: Comparison of key synthetic transformations.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Physical and Chemical Properties of (rac)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals